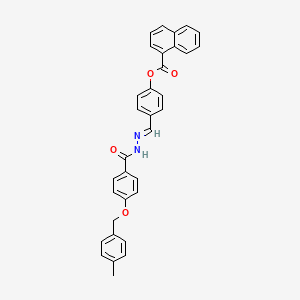

4-(2-(4-((4-Methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 1-naphthoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-(4-((4-Methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 1-naphthoate is a complex organic compound with the molecular formula C33H26N2O4. This compound is notable for its unique structure, which includes a naphthoate group, a phenyl ring, and a carbohydrazonoyl linkage. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(2-(4-((4-Methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 1-Naphthoat umfasst in der Regel mehrere Schritte:

-

Bildung des Benzoylhydrazon-Zwischenprodukts

Reaktanten: 4-((4-Methylbenzyl)oxy)benzaldehyd und Hydrazinhydrat.

Bedingungen: Die Reaktion wird in Ethanol unter Rückflussbedingungen durchgeführt, um das Hydrazon-Zwischenprodukt zu bilden.

-

Kupplung mit 4-Nitrophenyl 1-Naphthoat

Reaktanten: Das Hydrazon-Zwischenprodukt und 4-Nitrophenyl 1-Naphthoat.

Bedingungen: Die Kupplungsreaktion wird typischerweise in Gegenwart einer Base wie Triethylamin in einem organischen Lösungsmittel wie Dichlormethan durchgeführt.

-

Reduktion der Nitrogruppe

Reaktanten: Das gekoppelte Produkt und ein Reduktionsmittel wie Palladium auf Kohlenstoff (Pd/C) mit Wasserstoffgas.

Bedingungen: Die Reduktion wird bei Atmosphärendruck bei Raumtemperatur durchgeführt, um das Endprodukt zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören der Einsatz von Durchflussreaktoren, automatisierten Synthesesystemen und strengen Qualitätskontrollmaßnahmen, um eine hohe Reinheit und Ausbeute zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

-

Oxidation

Reagenzien: Häufige Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3).

Bedingungen: Typischerweise in sauren oder basischen wässrigen Lösungen durchgeführt.

Produkte: Oxidation der Methylgruppe zu einer Carbonsäure.

-

Reduktion

Reagenzien: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4).

Bedingungen: In wasserfreien Lösungsmitteln wie Tetrahydrofuran (THF) durchgeführt.

Produkte: Reduktion der Nitrogruppe zu einem Amin.

-

Substitution

Reagenzien: Nukleophile wie Natriummethoxid (NaOMe) oder Kalium-tert-butoxid (KOtBu).

Bedingungen: In polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) durchgeführt.

Produkte: Substitution der Methoxygruppe durch andere Nukleophile.

Wissenschaftliche Forschungsanwendungen

4-(2-(4-((4-Methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 1-Naphthoat hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

-

Chemie

- Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

- Wird für die Untersuchung von Reaktionsmechanismen und -kinetik eingesetzt.

-

Biologie

- Auf sein Potenzial als biochemische Sonde untersucht.

- Auf seine Wechselwirkungen mit verschiedenen Biomolekülen untersucht.

-

Medizin

- Auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und krebshemmender Aktivitäten.

- In der Arzneimittelforschung und -entwicklung eingesetzt.

-

Industrie

- Bei der Herstellung von Spezialchemikalien und Materialien eingesetzt.

- Bei der Entwicklung neuer Polymere und Beschichtungen angewendet.

Wirkmechanismus

Der Mechanismus, durch den 4-(2-(4-((4-Methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 1-Naphthoat seine Wirkungen ausübt, beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Zu diesen Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine gehören. Die einzigartige Struktur der Verbindung ermöglicht es ihr, selektiv an diese Zielstrukturen zu binden, deren Aktivität zu modulieren und verschiedene biochemische Pfade zu beeinflussen.

Wissenschaftliche Forschungsanwendungen

4-(2-(4-((4-Methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 1-naphthoate has diverse applications in scientific research:

-

Chemistry

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics.

-

Biology

- Investigated for its potential as a biochemical probe.

- Studied for its interactions with various biomolecules.

-

Medicine

- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

- Used in drug discovery and development processes.

-

Industry

- Utilized in the production of specialty chemicals and materials.

- Applied in the development of new polymers and coatings.

Wirkmechanismus

The mechanism by which 4-(2-(4-((4-Methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 1-naphthoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

-

4-(2-(4-((4-Methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl Benzoat

- Ähnliche Struktur, jedoch mit einer Benzoatgruppe anstelle einer Naphthoatgruppe.

-

4-(2-(4-((4-Methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 3-Nitrobenzoat

- Enthält eine Nitrobenzoatgruppe, die ihre Reaktivität und Anwendungen verändern kann.

Einzigartigkeit

4-(2-(4-((4-Methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 1-Naphthoat ist aufgrund seiner Naphthoatgruppe einzigartig, die besondere chemische Eigenschaften und potenzielle Anwendungen verleiht. Dieses strukturelle Merkmal unterscheidet es von anderen ähnlichen Verbindungen und kann seinen Nutzen in bestimmten Forschungs- und industriellen Kontexten verbessern.

Eigenschaften

CAS-Nummer |

764692-78-6 |

|---|---|

Molekularformel |

C33H26N2O4 |

Molekulargewicht |

514.6 g/mol |

IUPAC-Name |

[4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate |

InChI |

InChI=1S/C33H26N2O4/c1-23-9-11-25(12-10-23)22-38-28-19-15-27(16-20-28)32(36)35-34-21-24-13-17-29(18-14-24)39-33(37)31-8-4-6-26-5-2-3-7-30(26)31/h2-21H,22H2,1H3,(H,35,36)/b34-21+ |

InChI-Schlüssel |

VXYITIFPTLRUJR-KEIPNQJHSA-N |

Isomerische SMILES |

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC5=CC=CC=C54 |

Kanonische SMILES |

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC5=CC=CC=C54 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(Benzyloxy)phenyl]-4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008272.png)

![8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12008274.png)

![(5E)-5-(2,3-dimethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008281.png)

![N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}butanamide](/img/structure/B12008302.png)

![3-hydroxy-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12008315.png)

![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}dodecanehydrazide](/img/structure/B12008338.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12008356.png)

![2-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B12008360.png)